

In-Depth Technical Guide: N-Carbamoyl-L-Pipecolic Acid

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Compound of Interest

Compound Name: 1-Carbamoylpiperidine-2-carboxylic acid

CAS No.: 141102-33-2

Cat. No.: B2891039

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Identity, Synthesis, and Applications in Asymmetric Catalysis

Executive Summary

N-carbamoyl-L-pipecolic acid (also known as (S)-**1-carbamoylpiperidine-2-carboxylic acid**) is a pivotal intermediate in the biocatalytic production of L-pipecolic acid, a non-proteinogenic amino acid used as a chiral building block in the synthesis of local anesthetics (e.g., Ropivacaine, Mepivacaine) and immunosuppressants (e.g., Rapamycin).

This guide details the chemical identity, synthesis protocols, and enzymatic pathways involving N-carbamoyl-L-pipecolic acid. It is designed for process chemists and biochemists optimizing the "Hydantoinase Process" or synthesizing specific pharmaceutical impurities/standards.

Chemical Identity & Nomenclature[1][2][3][4]

The compound is the N-carbamoylated derivative of L-pipecolic acid. Unlike linear N-carbamoyl amino acids, the carbamoyl group is attached to the nitrogen of the piperidine ring, forming a urea-like linkage.

Key Identifiers

| Property | Description |
|-------------------|---|
| Chemical Name | N-Carbamoyl-L-pipecolic acid |
| Systematic Name | (2S)-1-Carbamoylpiperidine-2-carboxylic acid |
| CAS Number | 141102-33-2 (General/Racemic)* (Note: Specific CAS for the pure L-isomer is often cited under the general entry or generated in situ. The racemate is commonly used in enzymatic resolution studies.) |
| Synonyms | (S)-1-Aminocarbonyl-piperidine-2-carboxylic acid; N-Carbamoyl-L-homoproline |
| Molecular Formula | C ₇ H ₁₂ N ₂ O ₃ |
| Molecular Weight | 172.18 g/mol |
| Stereochemistry | (S)-Enantiomer (L-configuration) |

Structural Representation

The molecule consists of a six-membered piperidine ring with a carboxylic acid group at the C2 position and a carbamoyl group (

) attached to the ring nitrogen (N1).

Synthesis & Production Protocols

The synthesis of N-carbamoyl-L-pipecolic acid is achieved via two primary routes: Chemical Carbamoylation (for analytical standards) and Enzymatic Hydrolysis (industrial production).

Protocol A: Chemical Synthesis (Standard Preparation)

This protocol describes the direct carbamoylation of L-pipecolic acid using potassium cyanate. This method is preferred for generating analytical standards.

Reagents:

- L-Pipecolic acid (CAS 3105-95-1)[1][2]
- Potassium cyanate (KCNO)
- Hydrochloric acid (HCl) or Acetic acid
- Water[1]

Step-by-Step Methodology:

- **Dissolution:** Dissolve 10 mmol (1.29 g) of L-pipecolic acid in 20 mL of water.
- **Acidification:** Adjust the pH to approximately 3.0–4.0 using dilute HCl or acetic acid. Scientific Rationale: Slightly acidic conditions favor the formation of isocyanic acid (HNCO) in situ, which is the reactive species, without promoting rapid hydrolysis of the cyanate.
- **Addition:** Add 15 mmol (1.22 g) of potassium cyanate (KCNO) slowly to the solution while stirring.
- **Reaction:** Heat the mixture to 50–60°C and stir for 2–4 hours. Monitor the reaction by TLC or HPLC (disappearance of pipecolic acid).
- **Work-up:**
 - Cool the solution to room temperature.
 - Acidify to pH 1–2 with concentrated HCl to precipitate the product or convert any unreacted cyanate to CO₂.
 - Extract with ethyl acetate or n-butanol if the product does not precipitate directly.
 - Alternative: For high purity, pass the aqueous solution through a cation-exchange resin (H⁺ form). The N-carbamoyl derivative (less basic) will elute differently than unreacted pipecolic acid.
- **Crystallization:** Recrystallize from water/ethanol to obtain white crystals.

Protocol B: Enzymatic Production (Hydantoinase Process)

In industrial settings, N-carbamoyl-L-pipecolic acid is an intermediate formed by the hydrolysis of the corresponding hydantoin.

Pathway:

- Substrate: 5,5-Pentamethylenehydantoin (or the bicyclic hydantoin: Hexahydro-imidazo[1,5-a]pyridine-1,3-dione).
- Enzyme: Hydantoinase (specifically one with D- or L-selectivity, or non-selective followed by L-carbamoylase).
- Transformation: The hydantoin ring opens to form N-carbamoyl-pipecolic acid.

Applications in Drug Development[6] Precursor for L-Pipecolic Acid (Chiral Resolution)

The primary application of N-carbamoyl-L-pipecolic acid is as a substrate for the enzyme L-Carbamoylase. This enzyme specifically hydrolyzes the N-carbamoyl bond of the L-isomer to yield free L-pipecolic acid, ammonia, and carbon dioxide.

- Mechanism:
- Significance: This step is irreversible, driving the equilibrium towards the pure L-amino acid, often coupled with a racemase for dynamic kinetic resolution (DKR).

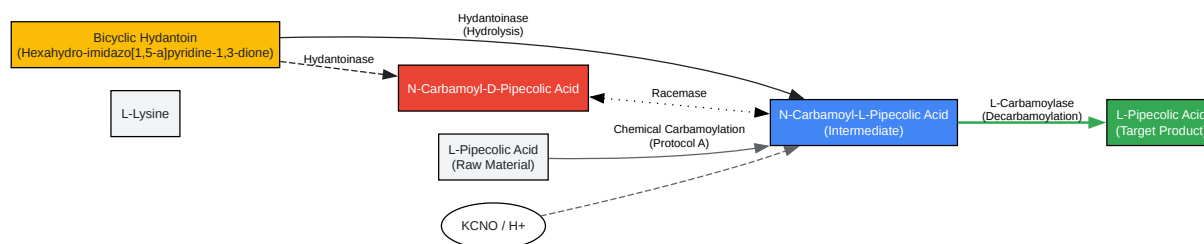
Pharmaceutical Intermediate

L-Pipecolic acid derivatives are key pharmacophores in:

- Local Anesthetics: Ropivacaine, Mepivacaine, Bupivacaine (contain the pipecolyl moiety).
- Immunosuppressants: Rapamycin (Sirolimus) and FK506 (Tacrolimus) biosynthesis involves pipecolic acid incorporation.
- Thrombin Inhibitors: Argatroban synthesis involves related piperidine derivatives.

Visualization: Synthesis & Metabolic Pathway

The following diagram illustrates the chemical synthesis and the enzymatic role of N-carbamoyl-L-pipecolic acid in the production of L-pipecolic acid.



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Caption: Synthesis pathways for N-carbamoyl-L-pipecolic acid: Chemical carbamoylation (top) and Enzymatic Hydantoinase process (bottom).

Analytical Characterization

To validate the identity of the synthesized N-carbamoyl-L-pipecolic acid, the following analytical parameters are used:

| Method | Expected Result |
|--------------------|---|
| HPLC | Column: C18 Reverse Phase (e.g., Agilent Zorbax). Mobile Phase: Phosphate buffer (pH 2.5) / Methanol.[3] Detection: UV at 210 nm (amide bond absorption). |
| ¹ H NMR | (D ₂ O): Signals for piperidine ring protons (1.4–2.2 ppm, multiplet), CH-COOH (4.0–4.5 ppm), and absence of NH signals due to D-exchange. |
| Melting Point | Typically 160–165°C (decomposition). |
| Optical Rotation | should be negative (in water) for the L-isomer (verify against specific standard as solvent effects vary). |

References

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